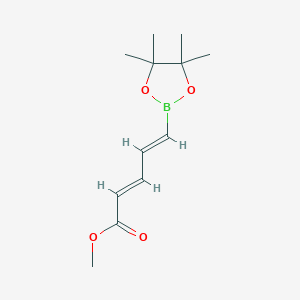
6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one is an organic compound with a complex structure that includes a quinoline backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with methylamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A parent compound with a similar structure.
Dihydroquinoline: A reduced form of quinoline.
Methylamino derivatives: Compounds with similar functional groups.
Uniqueness
6-((Methylamino)methyl)-3,4-dihydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-(methylaminomethyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-12-7-8-2-4-10-9(6-8)3-5-11(14)13-10/h2,4,6,12H,3,5,7H2,1H3,(H,13,14) |
Clave InChI |
ISOWEFUMRATJQZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C=C1)NC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


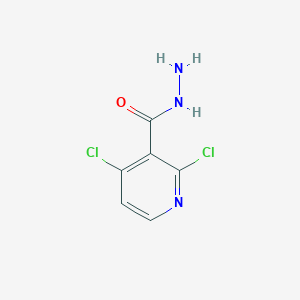

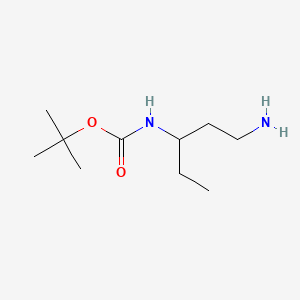

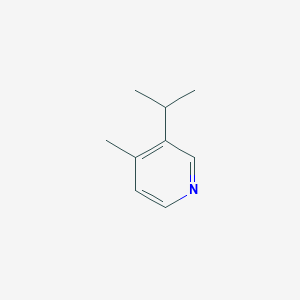
![7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B12952646.png)

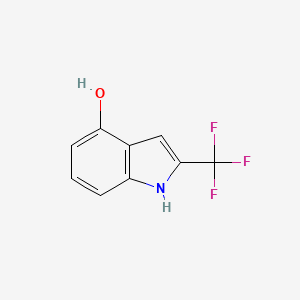
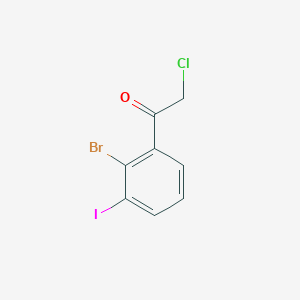
![4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12952673.png)
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
